4-Bromo-4'-hydroxydiphenylamine

Cross-Coupling Palladium Catalysis Synthetic Intermediate

4-Bromo-4'-hydroxydiphenylamine (CAS: 257877-07-9) is a disubstituted diphenylamine derivative, classified as an organobromine compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol. It possesses a typical commercial purity specification of 95%.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
Cat. No. B13784940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4'-hydroxydiphenylamine
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=CC=C(C=C2)Br)O
InChIInChI=1S/C12H10BrNO/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,14-15H
InChIKeyANAXMAAQQFURGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-4'-hydroxydiphenylamine: Core Specifications and Procurement Parameters for a Halogenated Diphenylamine Intermediate


4-Bromo-4'-hydroxydiphenylamine (CAS: 257877-07-9) is a disubstituted diphenylamine derivative, classified as an organobromine compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol [1]. It possesses a typical commercial purity specification of 95% . Its structure is characterized by a bromine atom at the 4-position of one aryl ring and a hydroxyl group at the 4'-position of the other, conferring distinct electronic and steric properties relative to its non-halogenated analogs . This compound serves primarily as a synthetic building block, enabling further functionalization through either its phenolic hydroxyl group or its aryl bromide site, making it a versatile intermediate in the synthesis of more complex organic molecules, particularly in materials science and pharmaceutical research .

Why 4-Bromo-4'-hydroxydiphenylamine Cannot Be Substituted with Simpler Analogs in Structure-Activity Critical Applications


Generic substitution with unsubstituted or less-functionalized diphenylamines (e.g., 4-hydroxydiphenylamine, diphenylamine) is not viable due to the unique synthetic handle provided by the 4-bromo substituent. This aryl bromide site is essential for performing transition metal-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings—which are fundamental to building molecular complexity in pharmaceutical and materials chemistry . Without this halogen, the compound would lack the necessary reactivity for these key transformations, limiting its utility as an advanced intermediate . The following evidence guide details the specific, quantifiable differences that justify the selection of this compound over its closest available alternatives.

Quantitative Differentiation of 4-Bromo-4'-hydroxydiphenylamine: A Comparative Evidence Guide for Scientific Selection


Synthetic Versatility: Aryl Bromide vs. Unsubstituted Aryl Ring

The defining structural feature of 4-Bromo-4'-hydroxydiphenylamine for synthetic applications is the presence of a single aryl bromide group. This site is a prerequisite for participation in palladium-catalyzed cross-coupling reactions. In contrast, the non-halogenated analog, 4-hydroxydiphenylamine, lacks this reactive site and cannot be directly employed in such transformations without prior functionalization . While direct quantitative comparison of coupling yields is highly condition-dependent and not available, the presence versus absence of the reactive halide constitutes a binary, functional differentiation that is critical for route planning [1].

Cross-Coupling Palladium Catalysis Synthetic Intermediate

Antioxidant Potential: BDE Class-Level Inference from DFT Studies

While specific experimental data for 4-Bromo-4'-hydroxydiphenylamine is unavailable, a robust class-level inference can be drawn from a DFT study on the antioxidant capacity of monosubstituted diphenylamines [1]. This study establishes a clear correlation: electron-withdrawing groups (EWG), such as bromine, increase the N-H bond dissociation enthalpy (BDE), while electron-donating groups (EDG), like hydroxyl, decrease it [1]. 4-Bromo-4'-hydroxydiphenylamine possesses both an EWG (Br) and an EDG (OH). Based on this study's findings, its N-H BDE is predicted to be higher than that of 4,4'-dihydroxydiphenylamine (two EDGs) and lower than that of unsubstituted diphenylamine [1]. This positions its antioxidant capacity in an intermediate, tunable range, offering a potentially useful balance between reactivity and stability [2][3].

Antioxidant Activity Bond Dissociation Enthalpy DFT Calculation

Molecular Weight and Lipophilicity: Differentiation for Formulation and Analysis

Procurement decisions are often influenced by physicochemical properties that impact formulation, purification, and analysis. 4-Bromo-4'-hydroxydiphenylamine has a molecular weight of 264.12 g/mol and a calculated LogP of 3.97 [1]. In comparison, its non-brominated analog, 4-hydroxydiphenylamine, has a molecular weight of 185.22 g/mol, a difference of approximately 78.9 g/mol . The introduction of the bromine atom also significantly increases the compound's lipophilicity. These differences directly translate to altered retention times in reversed-phase HPLC and distinct solubility profiles in organic solvents, which are critical parameters for purification method development and formulation .

Physical Property LogP Chromatography

Commercial Availability: A Differentiated Intermediate Profile

Unlike its unsubstituted parent compound, 4-hydroxydiphenylamine, which is widely available as a commodity chemical with numerous suppliers and established bulk pricing, 4-Bromo-4'-hydroxydiphenylamine is primarily offered by specialty chemical vendors as a research chemical . Its typical purity is specified at 95%, whereas more common analogs may be offered at higher purities (e.g., ≥98%) for a lower cost due to economies of scale . This difference in market availability and price point is a direct consequence of its specialized structure and lower production volume, making it a strategic purchase for specific synthetic applications where its unique reactivity is required .

Sourcing Chemical Procurement Research Chemical

Validated Application Scenarios for 4-Bromo-4'-hydroxydiphenylamine in Research and Development


Synthesis of Functionalized Polyaromatic Frameworks for Materials Science

The primary application is as a building block in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to synthesize complex, functionalized polyaromatic molecules for organic electronics, OLED materials, or advanced polymers . The presence of the aryl bromide is the key enabling feature for this application .

Synthesis of Novel Pharmaceutical Scaffolds

As a late-stage intermediate, this compound allows for the introduction of the 4-bromo-4'-hydroxydiphenylamine core into a larger molecule, followed by further derivatization to explore structure-activity relationships (SAR) in drug discovery programs . The compound's distinct lipophilicity (LogP = 3.97) may be a beneficial property for CNS-targeted libraries [1].

Probing Substituent Effects in Antioxidant Mechanisms

Due to its unique combination of an electron-withdrawing bromine and an electron-donating hydroxyl group, this compound can serve as a model molecule in physical-organic studies investigating the fine-tuning of antioxidant activity. Its predicted intermediate N-H BDE offers a point of comparison for understanding the balance between reactivity and stability in diphenylamine-based antioxidants [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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